Propylphosphonic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

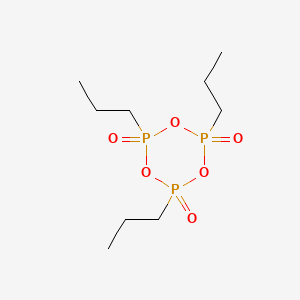

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tripropyl-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O6P3/c1-4-7-16(10)13-17(11,8-5-2)15-18(12,14-16)9-6-3/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQZWJGSJMLPMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP1(=O)OP(=O)(OP(=O)(O1)CCC)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O6P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219011 | |

| Record name | Propylphosphonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68957-94-8 | |

| Record name | Propylphosphonic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68957-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylphosphonic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068957948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylphosphonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tri-n-propyl-2,4,6-trioxo-1,3,5,2,4,6-trioxatriphosphorinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tripropyl-, 2,4,6-trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLPHOSPHONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6EGD8839N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propylphosphonic Anhydride (T3P®): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylphosphonic anhydride (B1165640), commonly known as T3P®, is a versatile and widely utilized reagent in modern organic synthesis. Its exceptional performance as a dehydrating agent and coupling reagent, particularly in amide bond formation and peptide synthesis, has established it as a valuable tool for chemists in academic and industrial research, especially in drug development. This guide provides an in-depth overview of the synthesis, characterization, and key applications of T3P®, with a focus on detailed experimental protocols and mechanistic insights.

Propylphosphonic anhydride is a cyclic trimer of n-propylphosphonic acid, with the chemical formula C₉H₂₁O₆P₃ and a molecular weight of 318.18 g/mol .[1][2] It is commercially available as a solution in various aprotic solvents such as ethyl acetate (B1210297) or dimethylformamide (DMF).[2] A significant advantage of T3P® is the formation of water-soluble byproducts, which simplifies product purification through aqueous workup.[3] Furthermore, it is recognized for its low toxicity and low potential for allergic reactions compared to many other coupling reagents.[4]

Synthesis of this compound (T3P®)

The synthesis of T3P® can be achieved through several routes, most commonly starting from propylphosphonic acid or its derivatives. Below are detailed protocols for two established methods.

Experimental Protocol 1: From Propylphosphonic Acid and Acetic Anhydride

This two-step method involves the formation of an oligomeric phosphonic acid anhydride intermediate, followed by distillation to yield the cyclic trimer.[5]

Step 1: Formation of Oligomeric this compound

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propylphosphonic acid (10.00 g, 0.08 mol) in acetic anhydride (53 mL, 0.56 mol).[3]

-

Heat the solution under reflux for 24 hours under an inert atmosphere (e.g., argon).[3]

-

After cooling to room temperature, remove the excess acetic anhydride and acetic acid by evaporation under reduced pressure using a rotary evaporator.[3][5]

Step 2: Cyclization to this compound

-

The resulting oligomeric phosphonic acid anhydride is then subjected to distillation.[3][5]

-

Reactive distillation at 280 °C under reduced pressure (0.1 mbar) yields the cyclic trimer T3P® (77% yield).[5] Alternatively, Kugelrohr distillation at 300 °C and 0.3 mbar can be used, affording a 72% yield of a colorless, viscous oil.[3]

Experimental Protocol 2: From Diethyl Propyl Phosphonate (B1237965)

A multi-step synthesis starting from the commercially available diethyl phosphonate offers an alternative route.

Step 1: Synthesis of Propylphosphonic Dichloride

-

To a solution of propylphosphonic acid (1.0 kg), add thionyl chloride (4.0 kg).

-

Heat the reaction mixture to 110-120 °C for 24-28 hours.

-

After the reaction is complete, distill off the excess thionyl chloride atmospherically.

-

Degas the residue for 6-8 hours at 55-60 °C to remove any remaining volatile impurities.

-

Cool the reaction mass to 25-30 °C to obtain 1-propylphosphonic dichloride as a yellow oil (GC yield 90-98%).

Step 2: Synthesis of this compound

-

To the 1-propylphosphonic dichloride, add hydrochloric acid in a 1:10 ratio.

-

Heat the mixture to 110-120 °C and purge with nitrogen gas for 9-10 hours to obtain this compound.

Synthesis Workflow

Caption: Overview of two common synthetic routes to this compound (T3P®).

Characterization of this compound

The structural integrity and purity of synthesized T3P® are confirmed using various spectroscopic techniques.

Spectroscopic Data

| Technique | Observed Signals and Assignments |

| ¹H NMR | The proton NMR spectrum of T3P® is expected to show signals corresponding to the propyl chains. A typical spectrum would exhibit a triplet for the terminal methyl group (CH₃), a multiplet for the central methylene (B1212753) group (CH₂), and another multiplet for the methylene group attached to the phosphorus atom (P-CH₂). |

| ¹³C NMR | The carbon-13 NMR spectrum will show distinct signals for the three different carbon atoms of the propyl group. The chemical shifts are influenced by their proximity to the phosphorus atom. |

| ³¹P NMR | Phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds. T3P®, being a phosphonic anhydride, is expected to show a characteristic chemical shift in the ³¹P NMR spectrum. The chemical shift for phosphorus(V) compounds can vary widely.[6] |

| FTIR | The infrared spectrum of T3P® will be characterized by strong absorption bands corresponding to the P=O and P-O-P bonds of the cyclic anhydride structure.[7] |

| Mass Spec. | The mass spectrum of T3P® should show a molecular ion peak corresponding to its molecular weight (318.18 g/mol ). The fragmentation pattern would likely involve the loss of propyl groups and cleavage of the anhydride ring. A GC-MS analysis shows a top peak at m/z 248 and a second highest at m/z 290.[1] |

Applications in Organic Synthesis

T3P® is a powerful reagent with a broad range of applications, primarily centered around its dehydrating and activating properties.

Amide Bond Formation and Peptide Coupling

The most prominent application of T3P® is as a coupling reagent for the formation of amide bonds, including peptide synthesis. It offers high yields, low epimerization, and a simple workup.[4][8]

General Experimental Protocol for Amide Synthesis:

-

To a solution of the carboxylic acid and amine in a suitable aprotic solvent (e.g., ethyl acetate, DMF), add a base (e.g., triethylamine, pyridine).[9]

-

Cool the mixture to 0 °C or below.

-

Slowly add a solution of T3P® (typically 1.1-1.5 equivalents) while maintaining the low temperature.[4]

-

Allow the reaction to stir for a specified time (often ranging from minutes to a few hours) until completion, as monitored by TLC or HPLC.

-

Upon completion, the reaction is typically quenched with water or an aqueous solution, and the product is extracted with an organic solvent. The water-soluble phosphonic acid byproducts remain in the aqueous phase.[3]

Mechanism of Amide Bond Formation:

The reaction proceeds through the activation of the carboxylic acid by T3P®.

Caption: Simplified workflow for T3P®-mediated amide bond formation.

A more detailed mechanism involves the following steps:

-

Deprotonation of the carboxylic acid by a base to form the carboxylate anion.[9]

-

Nucleophilic attack of the carboxylate on one of the phosphorus atoms of the T3P® ring, leading to the opening of the anhydride and formation of a mixed phosphonic-carboxylic anhydride intermediate.[9]

-

Nucleophilic attack of the amine on the activated carbonyl carbon of the mixed anhydride.[9]

-

Collapse of the tetrahedral intermediate to form the amide bond and release a propylphosphonic acid byproduct.[9]

Dehydration of Amides to Nitriles

T3P® is an effective reagent for the dehydration of primary amides to form nitriles.[10]

General Experimental Protocol for Nitrile Synthesis:

-

In a suitable solvent, the primary amide is treated with T3P®.

-

The reaction may be heated to facilitate the dehydration.

-

Workup typically involves an aqueous wash to remove the phosphonic acid byproducts.

Mechanism of Nitrile Synthesis from Amides:

The mechanism likely involves the activation of the amide oxygen by T3P®, followed by elimination.

References

- 1. This compound | C9H21O6P3 | CID 111923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 9. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

The Definitive Guide to Propylphosphonic Anhydride (T3P®) Mediated Amidation: Mechanism, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Propylphosphonic anhydride (B1165640), commonly known as T3P®, has emerged as a powerhouse in modern organic synthesis, particularly for the formation of amide bonds. Its high efficiency, mild reaction conditions, and favorable safety profile have established it as a preferred reagent in both academic research and industrial drug development. This technical guide provides an in-depth exploration of the T3P®-mediated amidation reaction, detailing its mechanism, offering comprehensive quantitative data, and presenting detailed experimental protocols.

Core Reaction Mechanism: A Stepwise Look

The T3P®-mediated amide bond formation is a robust and highly efficient process. The generally accepted mechanism proceeds through the activation of a carboxylic acid followed by nucleophilic attack by an amine.[1][2] A base is required for the initial deprotonation of the carboxylic acid.[1]

The key steps are as follows:

-

Deprotonation: A base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), deprotonates the carboxylic acid to form a carboxylate anion.

-

Activation: The carboxylate anion attacks the electrophilic phosphorus center of T3P®, leading to the formation of a highly reactive mixed phosphonic-carboxylic anhydride intermediate.

-

Nucleophilic Attack: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid derivative.

-

Amide Formation and Byproduct Release: This attack results in the formation of the desired amide bond and the release of propylphosphonic acid byproducts. A second equivalent of the base neutralizes the protonated amine.[1]

A significant advantage of using T3P® is that the resulting phosphonic acid byproducts are highly water-soluble, which greatly simplifies the purification process, often requiring only an aqueous workup to remove them.[2][3]

Caption: General mechanism of T3P®-mediated amidation.

Quantitative Data: Substrate Scope and Reaction Yields

T3P® demonstrates broad applicability for the coupling of a wide range of carboxylic acids and amines, including sterically hindered and electronically diverse substrates. The combination of T3P® with pyridine as a base has been shown to be particularly effective in minimizing epimerization for chiral carboxylic acids.[4][5][6][7]

| Carboxylic Acid | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| (S)-2-Phenylpropanoic acid | Benzylamine | Pyridine | EtOAc | 23 | 1 | 95 | --INVALID-LINK-- |

| (S)-2-Phenylpropanoic acid | Aniline | Pyridine | EtOAc | 23 | 1 | 93 | --INVALID-LINK-- |

| (S)-2-Phenylpropanoic acid | 2-Aminopyridine | Pyridine | EtOAc | 23 | 1 | 96 | --INVALID-LINK-- |

| Benzoic acid | Cyclohexylamine | Pyridine | EtOAc | 23 | 1 | 98 | --INVALID-LINK-- |

| Acetic acid | N-Methylaniline | Pyridine | EtOAc | 23 | 1 | 92 | --INVALID-LINK-- |

| Boc-D-Phenylalanine | 2-Aminobenzonitrile | Pyridine | EtOAc | RT | - | Good | [6] |

| Various Benzhydrols | Poorly reactive N-nucleophiles | - | Solvent-free (MW) | - | - | 68-93 | [8] |

Table 1: Selected Examples of T3P®-Mediated Amidation Reactions.

Experimental Protocols

The following are representative experimental protocols for T3P®-mediated amidation reactions.

General Procedure for Amide Bond Formation with Low Epimerization

This protocol is adapted from the work of Dunetz et al. for the coupling of epimerization-prone substrates.[4][5]

Materials:

-

Carboxylic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

Pyridine (3.0 equiv)

-

T3P® (50 wt% solution in ethyl acetate (B1210297), 1.5 equiv)

-

Ethyl acetate (EtOAc)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv) and amine (1.1 equiv) in ethyl acetate is added pyridine (3.0 equiv) at room temperature.

-

The T3P® solution (1.5 equiv) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion (typically 1-3 hours).

-

Upon completion, the reaction is quenched with 1 M HCl (aq) and the layers are separated.

-

The organic layer is washed sequentially with saturated NaHCO₃ (aq) and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude amide.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

Experimental Workflow Diagram

Caption: A typical experimental workflow for T3P®-mediated amidation.

Conclusion

Propylphosphonic anhydride (T3P®) is a versatile and highly effective reagent for the synthesis of amides. Its ability to promote efficient coupling under mild conditions with a simple workup procedure makes it an invaluable tool for chemists in the pharmaceutical and fine chemical industries. The low propensity for epimerization when used with pyridine further enhances its utility in the synthesis of complex, chiral molecules. The data and protocols presented in this guide underscore the broad applicability and reliability of T3P® for amide bond formation.

References

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metal-Free Amidation of Acids with Formamides and T3P® [organic-chemistry.org]

- 7. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An expedient, efficient and solvent-free synthesis of T3P®-mediated amidation of benzhydrols with poorly reactive N-nucleophiles under MW irradiation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to T3P Reagent: Discovery, History, and Applications

Introduction

Propanephosphonic acid anhydride (B1165640), commonly known as T3P®, is a versatile and widely used coupling and dehydrating agent in organic synthesis. Since its introduction, it has gained significant traction among researchers and drug development professionals due to its efficiency, mild reaction conditions, and favorable safety profile. This guide provides a comprehensive overview of the discovery, history, mechanism of action, and diverse applications of the T3P reagent, supplemented with detailed experimental protocols and quantitative data.

Discovery and History

The journey of T3P as a valuable synthetic tool began in 1980 when it was first introduced as a peptide coupling agent by Wissmann and Kleiner.[1][2] Initially developed to overcome the limitations of existing coupling reagents, T3P quickly demonstrated its utility beyond peptide synthesis.[3] Its application has since expanded to a broad spectrum of chemical transformations, including condensations, functional group conversions, heterocycle synthesis, and rearrangement reactions.[1][4]

T3P, also known by other names such as 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trione, n-propylphosphonic cyclic anhydride (PPACA), and propane (B168953) phosphonic acid anhydride (PPAA), is a cyclic trimer of n-propylphosphonic acid.[2][5] Its development was driven by the need for a reagent that offers high yields, excellent product purity, and minimal side reactions, particularly in large-scale industrial applications.[3] Over the past few decades, T3P has been the subject of extensive research, leading to its establishment as a go-to reagent in both academic and industrial laboratories.[3][6]

Synthesis of T3P

Several protocols for the synthesis of T3P have been reported. The original methods utilized n-propyl phosphoric acid or n-propyl phosphoric dichloride as starting materials.[2][4] A two-step synthesis developed by Wissmann et al. involves heating n-propyl phosphoric acid with acetic anhydride, followed by vacuum distillation to yield the cyclic trimer.[2][4] Another approach employs the controlled heating of n-propyl phosphoric dichloride with water, followed by distillation under reduced pressure.[4]

Mechanism of Action: Amide Bond Formation

The primary application of T3P is in the formation of amide bonds, a fundamental transformation in the synthesis of peptides and pharmaceuticals. The mechanism involves the activation of a carboxylic acid by T3P to form a reactive intermediate, which is then susceptible to nucleophilic attack by an amine.[7][8]

The key steps are as follows:

-

Deprotonation of the carboxylic acid by a base.

-

The resulting carboxylate attacks the T3P reagent.

-

The amine then attacks the activated carboxylic acid intermediate.

-

A second equivalent of base neutralizes the excess proton to yield the amide.[7]

A significant advantage of using T3P is that the byproducts are water-soluble, allowing for easy removal through a simple aqueous workup.[7][8]

Applications in Organic Synthesis

The utility of T3P extends far beyond amide bond formation. It serves as an effective reagent for a variety of other chemical transformations.

T3P facilitates the esterification of carboxylic acids with alcohols under mild conditions, offering high yields and purity.[3]

As a powerful dehydrating agent, T3P is employed in the synthesis of nitriles from aldehydes and amides, and alkenes from alcohols.[8][9] For instance, the one-pot transformation of aromatic, heteroaromatic, and aliphatic aldehydes to nitriles proceeds with excellent yields (85–99%) in the presence of T3P.[9]

T3P is instrumental in the synthesis of various heterocyclic compounds through cyclization reactions.[8][10]

The reagent can be used to promote rearrangements such as the Lossen and Beckmann rearrangements.[3][11]

T3P can also be utilized for the mild oxidation of alcohols.[3][8]

Advantages of T3P

The widespread adoption of T3P in organic synthesis can be attributed to its numerous advantages over traditional reagents:

-

High Yields and Purity: Reactions involving T3P typically result in high yields of pure products.[1][3]

-

Mild Reaction Conditions: T3P is effective under mild conditions, making it suitable for sensitive substrates.[3][11]

-

Low Toxicity and Allergenicity: It is considered a non-toxic and non-allergenic reagent, enhancing laboratory safety.[1][3]

-

Easy Workup: The byproducts of T3P reactions are water-soluble, simplifying the purification process and often eliminating the need for chromatography.[3][6][8]

-

Broad Functional Group Tolerance: T3P is compatible with a wide range of functional groups.[1][9]

-

Low Epimerization: In peptide synthesis, T3P minimizes the risk of racemization, which is crucial for maintaining the stereochemical integrity of chiral molecules.[3][8]

Experimental Protocols

A typical experimental workflow for amide synthesis using T3P is as follows:

Detailed Protocol:

To a solution of the carboxylic acid (1.0 equiv.) and the amine (1.0-1.2 equiv.) in a suitable solvent (e.g., ethyl acetate, DMF), a base such as triethylamine or pyridine (B92270) (2.0-3.0 equiv.) is added at 0 °C. A solution of T3P (typically 50% in ethyl acetate or DMF, 1.2-1.5 equiv.) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a period ranging from a few minutes to several hours, as monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water or an aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be further purified by crystallization or column chromatography if necessary.

The following table summarizes the reaction conditions and yields for various transformations using T3P, compiled from the literature.

| Reaction Type | Substrates | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| Amide Formation | N-Cbz-Alanine + Aniline | Ethyl Acetate | Pyridine | 0 to RT | - | High | [2] |

| Amide Formation | N-Cbz-Phenylglycine + Benzylamine | Ethyl Acetate | Pyridine | 0 to RT | - | High | [2] |

| Nitrile Synthesis | Aromatic Aldehydes | DMF | Triethylamine | 100 | - | 85-99 | [9] |

| Hydroxyamidation | Oleic Acid + Hydroxylamine HCl | Acetonitrile | - | RT | - | 52-85 | [2] |

| Peptide Coupling | Epimerization-prone substrates | DMF | - | - | - | High | [12] |

Conclusion

T3P has established itself as a powerful and versatile reagent in modern organic synthesis. Its discovery marked a significant advancement in the field of coupling agents, and its applications continue to expand. The combination of high efficiency, mild reaction conditions, excellent safety profile, and straightforward workup procedures makes T3P an attractive choice for a wide range of chemical transformations, particularly in the synthesis of complex molecules and active pharmaceutical ingredients. As research continues, the full potential of this remarkable reagent is yet to be completely unveiled, promising further innovations in synthetic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]

- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 7. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]

- 10. html.rhhz.net [html.rhhz.net]

- 11. curiaglobal.com [curiaglobal.com]

- 12. researchgate.net [researchgate.net]

physical and chemical properties of propylphosphonic anhydride

For Researchers, Scientists, and Drug Development Professionals

Propylphosphonic anhydride (B1165640), commonly referred to as T3P®, is a versatile and widely utilized reagent in modern organic synthesis. Its efficacy as a coupling agent, particularly in amide bond formation, coupled with its favorable safety and handling profile, has established it as a valuable tool in research, development, and large-scale chemical production. This guide provides an in-depth overview of the core physical and chemical properties of propylphosphonic anhydride, detailed experimental protocols for its application, and visualizations of key reaction mechanisms and workflows.

Core Physical and Chemical Properties

This compound is a cyclic trimer of n-propylphosphonic acid. It is typically a colorless to pale yellow, viscous liquid.[1][2] Due to its reactivity with moisture, it is most commonly supplied and used as a 50% solution in various aprotic solvents such as ethyl acetate, N,N-dimethylformamide (DMF), or dichloromethane.[3]

Physical Properties

The key physical properties of this compound are summarized in the table below. It is important to note that some properties, such as boiling point, are often reported for the commercially available solutions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₁O₆P₃ | [1][4] |

| Molecular Weight | 318.18 g/mol | [4] |

| Appearance | Colorless to pale yellow viscous liquid | [1][2] |

| Density | 1.069 g/mL at 25 °C | [5] |

| Boiling Point (Neat) | ~200 °C at 0.3 torr | [5] |

| Boiling Point (50% in Ethyl Acetate) | 77 °C at 1013 hPa | |

| Refractive Index | n20/D 1.418 | [5] |

| Solubility | Miscible with dioxane, tetrahydrofuran, dimethylformamide, and other polar aprotic organic solvents. | [2] |

Chemical Properties

This compound's chemical behavior is dominated by its function as a powerful dehydrating and coupling agent. Its key chemical characteristics include:

-

Amide Bond Formation: It is exceptionally effective for the formation of amide bonds between carboxylic acids and amines, including those with high steric hindrance or a propensity for racemization.[6]

-

Peptide Synthesis: T3P® is widely used in both solution-phase and solid-phase peptide synthesis.[7][8]

-

Other Condensation Reactions: Beyond amide formation, it facilitates other condensation reactions such as esterification, the formation of hydroxamic acids, and the synthesis of nitriles from amides or aldehydes.

-

Mild Reaction Conditions: Reactions involving T3P® typically proceed under mild conditions, often at or below room temperature.[7]

-

Low Toxicity and Allergenicity: Compared to many other coupling reagents, such as carbodiimides, T3P® exhibits low toxicity and is non-allergenic.[9]

-

Water-Soluble Byproducts: A significant advantage of using T3P® is that its byproducts are water-soluble, allowing for simple aqueous workups to obtain high-purity products.[9]

Spectroscopic Data

The structural confirmation of this compound and the monitoring of reactions involving it can be achieved through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the propyl groups.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the three distinct carbon atoms of the propyl chains.

-

³¹P NMR: Phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds and will show a characteristic signal for the phosphorus atoms in the cyclic anhydride structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits strong absorption bands characteristic of P=O and P-O-P bonds.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a general method for the coupling of a carboxylic acid and an amine using T3P®.

Materials:

-

Carboxylic acid

-

Amine

-

This compound (T3P®) solution (e.g., 50% in ethyl acetate)

-

Tertiary amine base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., ethyl acetate, dichloromethane, or DMF)

-

Aqueous workup solutions (e.g., saturated sodium bicarbonate, brine)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent.

-

Add the tertiary amine base (2.0-3.0 equivalents) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the T3P® solution (1.2-1.5 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and perform an aqueous workup. This typically involves washing the organic layer sequentially with water, a mild acid (e.g., 1 M HCl, if the product is not acid-sensitive), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.

Protocol 2: Synthesis and Purification of Neat this compound

This protocol outlines a method for the preparation of pure this compound from propylphosphonic acid.[10]

Materials:

-

Propylphosphonic acid

-

Acetic anhydride

-

Kugelrohr distillation apparatus

-

High-vacuum pump

Procedure:

-

Dissolve propylphosphonic acid in acetic anhydride in a round-bottomed flask.

-

Heat the solution under reflux for 24 hours under an argon atmosphere.

-

Remove the residual acetic anhydride and acetic acid under reduced pressure using a rotary evaporator.

-

Distill the resulting oligomeric phosphonic acid anhydride using a Kugelrohr apparatus at a high vacuum (e.g., 0.3 mbar) and a high temperature (up to 300 °C).

-

The distilled product is neat this compound, which appears as a colorless, viscous oil.[10]

-

The pure product can be stored in a closed container for several months without decomposition.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of T3P®-mediated amide bond formation and a typical experimental workflow for solid-phase peptide synthesis.

Caption: Mechanism of T3P®-mediated amide bond formation.

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) using T3P®.

References

- 1. CAS 68957-94-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]

- 4. This compound | C9H21O6P3 | CID 111923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 8. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic this compound (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

propylphosphonic anhydride solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Propylphosphonic Anhydride (B1165640) (T3P®)

For Researchers, Scientists, and Drug Development Professionals

Propylphosphonic anhydride, commonly known as T3P®, is a versatile and widely used reagent in organic synthesis, particularly favored for amide bond formation, dehydrations, and as a promoter for various organic transformations.[1][2] Its efficacy, mild reaction conditions, and the ease of byproduct removal make it an attractive choice in both laboratory-scale synthesis and large-scale industrial applications.[3][4] This guide provides a comprehensive overview of the solubility and stability of T3P®, crucial parameters for its effective handling, storage, and application in research and drug development.

Core Properties of this compound

This compound is a cyclic trimer of n-propylphosphonic acid.[5] It is commercially available primarily as a 50% (w/w) solution in various organic solvents, a formulation that enhances its ease of handling compared to the pure, more viscous form.[2][3][4][6]

Solubility Profile

The solubility of T3P® is a key factor in its broad applicability, allowing for its use in a wide range of reaction media.

Qualitative Solubility:

This compound is miscible with a variety of polar, aprotic organic solvents.[1][7][8][9][10] This high degree of solubility allows for homogeneous reaction conditions in many common synthetic setups.

Quantitative Solubility Data:

| Solvent Type | Specific Solvents | Solubility Notes |

| Aprotic Solvents | Ethyl acetate, Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), 1,4-Dioxane, n-Butyl acetate | T3P® is commercially available as a 50% (w/w) solution in these solvents, indicating high solubility.[2][3][6] It is also described as miscible.[8][10] |

| Aqueous Solvents | Water | A water solubility of 9.6 g/L at 25°C has been reported.[1][9] T3P® is sensitive to moisture and hydrolyzes in the presence of water.[8][11] |

| Byproduct Solubility | Aqueous Solutions | The byproducts of T3P® reactions, primarily propanephosphonic acid and its oligomers, are highly soluble in water, which greatly simplifies purification through aqueous workup.[3][4] |

Stability of this compound

Understanding the stability of T3P® under various conditions is critical for its proper storage, handling, and to ensure reaction reproducibility.

General Stability and Storage:

This compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[1][8][9][11] For long-term storage, it is recommended to keep T3P® solutions in a tightly sealed container in a dry, cool, and well-ventilated area.[7][11] A 50% solution in dichloromethane has been noted to be stable for several months when stored in a brown bottle.[3] While generally having high thermal stability, thermal decomposition can occur at elevated temperatures, leading to the release of irritating vapors and gases.[4][12]

pH-Dependent Stability and Degradation:

The stability of T3P® and its byproducts is significantly influenced by pH. The anhydride itself is reactive towards both acidic and basic conditions. The byproducts of T3P®-mediated reactions undergo further degradation under acidic conditions. This pH-dependent degradation can be strategically employed during reaction workup to ensure complete removal of phosphorus-containing impurities.[13][14] Specifically, acidifying the aqueous phase during extraction can promote the hydrolysis of any residual T3P® and its byproducts, enhancing their water solubility and facilitating their removal from the organic product layer.[14]

Compatibility with Other Reagents:

T3P® is incompatible with strong oxidizing agents and strong bases.[8][12] Its reactivity is harnessed in the presence of nucleophiles such as amines and carboxylic acids for amide bond formation. Reactions are typically conducted under mild temperature conditions, often ranging from 0°C to 25°C, to control the reaction rate and minimize side reactions.[4]

Experimental Protocols

Detailed experimental protocols for the quantitative determination of T3P® solubility and stability are not extensively published. However, standard laboratory methods can be employed for such evaluations.

Protocol for Solubility Determination:

A general approach to determine the solubility of T3P® in a specific solvent would involve:

-

Preparation of a Saturated Solution: Add an excess of pure T3P® to a known volume of the solvent of interest in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

Separation: Allow any undissolved material to settle. Carefully extract a known volume of the supernatant.

-

Quantification: Determine the concentration of T3P® in the supernatant. This can be achieved through techniques such as ³¹P NMR spectroscopy by integrating the T3P® signal against a known internal standard, or through derivatization followed by chromatographic analysis (e.g., HPLC).

-

Calculation: Express the solubility in terms of g/L or mol/L.

Protocol for Stability Assessment (Hydrolysis Study):

To evaluate the hydrolytic stability of T3P® at a given pH and temperature:

-

Solution Preparation: Prepare a solution of T3P® of known concentration in an appropriate solvent (e.g., acetonitrile) and a buffered aqueous solution at the desired pH.

-

Initiation of Hydrolysis: Mix the T3P® solution with the buffered aqueous solution at a constant temperature.

-

Time-Course Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture.

-

Analysis: Quench the hydrolysis in the aliquot if necessary and analyze the concentration of the remaining T3P® using a suitable analytical method like ³¹P NMR or HPLC.

-

Data Analysis: Plot the concentration of T3P® versus time to determine the rate of hydrolysis. From this data, the half-life (t₁/₂) of T3P® under the specific conditions can be calculated.

Visualizing T3P® Mechanisms and Workflows

Reaction Mechanism of T3P® in Amide Bond Formation:

The following diagram illustrates the generally accepted mechanism for T3P®-mediated amide bond formation. The carboxylic acid is first activated by T3P® to form a mixed phosphonic-carboxylic anhydride, which is then susceptible to nucleophilic attack by the amine to yield the desired amide and water-soluble phosphonic acid byproducts.

Caption: Mechanism of T3P®-mediated amide synthesis.

Experimental Workflow for Product Purification:

This diagram outlines a typical experimental workflow for the purification of a product from a T3P®-mediated reaction, highlighting the key step of aqueous extraction to remove the water-soluble byproducts.

References

- 1. This compound | 68957-94-8 [chemicalbook.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 1-Propylphosphonic acid cyclic anhydride, 50+% soln. in ethyl acetate, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 68957-94-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. mpbio.com [mpbio.com]

- 11. CAS 68957-94-8: this compound | CymitQuimica [cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

The Structural Elucidation and Application of 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trione (T3P): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trione, commonly known as Propanephosphonic Anhydride (B1165640) (T3P®), is a versatile and widely utilized reagent in modern organic synthesis. Its primary application lies in its exceptional ability to facilitate amide bond formation, a cornerstone of peptide synthesis and drug discovery. T3P is recognized for its high efficiency, mild reaction conditions, and the straightforward purification of products due to the water-solubility of its byproducts.[1][2][3] This technical guide provides an in-depth exploration of the structure, synthesis, and application of the T3P cyclic trimer, with a focus on providing researchers and drug development professionals with the detailed information necessary for its effective use.

Core Structure and Chemical Properties

The T3P molecule is a six-membered cyclic anhydride characterized by an alternating sequence of phosphorus and oxygen atoms.[4][5] Each phosphorus atom is also bonded to a propyl group and a terminal oxygen atom. This cyclic structure is the trimer of propanephosphonic acid anhydride.

Chemical Identity:

| Property | Value |

| Chemical Name | 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trione |

| Common Names | Propanephosphonic Anhydride, T3P, PPAA |

| CAS Number | 68957-94-8 |

| Molecular Formula | C₉H₂₁O₆P₃ |

| Molecular Weight | 318.18 g/mol |

Physical Properties:

| Property | Value |

| Appearance | Colorless to slightly yellow, viscous liquid |

| Boiling Point | 280 °C at 0.1 mbar[4][5] |

| Commercial Availability | Typically as a 50% solution in solvents such as ethyl acetate, DMF, or THF[1][6] |

Spectroscopic Data

Detailed and specific spectroscopic data for the isolated T3P cyclic trimer is not extensively reported in publicly accessible literature. Characterization is often performed in the context of reaction monitoring where T3P is a reagent. For researchers aiming to characterize T3P, the following spectroscopic techniques would be most relevant:

-

³¹P NMR: This is the most direct method for observing the phosphorus atoms in the ring. A single resonance would be expected for the chemically equivalent phosphorus nuclei in the symmetric trimer.

-

¹H and ¹³C NMR: These spectra would show the signals corresponding to the propyl groups attached to the phosphorus atoms.

-

FTIR Spectroscopy: The spectrum would be expected to show strong absorptions corresponding to the P=O and P-O-P bonds.

Synthesis of T3P Cyclic Trimer

The synthesis of T3P generally involves the dehydration of n-propylphosphonic acid. Two primary methods are reported in the literature.[4][5]

Method 1: Thermal Decomposition of n-Propylphosphonic Acid Dichloride

This earlier method involves the controlled hydrolysis of n-propylphosphonic acid dichloride followed by thermal dehydration.

Method 2: Dehydration of n-Propylphosphonic Acid with Acetic Anhydride

A more common and scalable approach involves the treatment of n-propylphosphonic acid with acetic anhydride, followed by distillation.

Detailed Experimental Protocol (General Outline):

A detailed, step-by-step protocol for the synthesis and purification of T3P is not consistently available in the literature, with variations in reported procedures. However, a general outline based on reported syntheses is as follows:[4][5]

-

Anhydride Formation: n-Propylphosphonic acid is heated with an excess of acetic anhydride. This reaction forms a polymeric anhydride intermediate and acetic acid as a byproduct.

-

Removal of Volatiles: The excess acetic anhydride and the generated acetic acid are removed under reduced pressure.

-

Cyclization and Distillation: The resulting polymeric anhydride is heated to a high temperature (around 280 °C) under high vacuum (approximately 0.1 mbar). This promotes the cyclization to the more volatile trimeric form, which is then collected by distillation.

Due to the high temperatures and vacuum required, this synthesis should be performed with appropriate equipment and safety precautions.

Applications in Organic Synthesis: Amide Bond Formation

The most prominent application of T3P is as a coupling reagent for the formation of amide bonds, particularly in peptide synthesis.[1][2][3] T3P offers several advantages over other coupling reagents, including low toxicity, minimal side reactions, and easy workup.[6][7][8]

Mechanism of Amide Bond Formation:

The mechanism involves the activation of a carboxylic acid by T3P to form a mixed phosphonic-carboxylic anhydride, which is a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide.

Caption: Mechanism of T3P-mediated amide bond formation.

Detailed Experimental Protocol for Amide Synthesis:

The following is a general, representative protocol for the synthesis of an amide using T3P.[7][9][10] The specific quantities and reaction conditions may need to be optimized for different substrates.

-

Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in a suitable aprotic solvent (e.g., ethyl acetate, dichloromethane, or THF) is added a base (e.g., triethylamine, diisopropylethylamine, or pyridine; 2.0-3.0 equivalents).

-

Addition of T3P: The reaction mixture is typically cooled to 0 °C, and a 50% solution of T3P in a suitable solvent (1.2-1.5 equivalents) is added dropwise.

-

Reaction Monitoring: The reaction is stirred at 0 °C to room temperature and monitored by an appropriate technique (e.g., TLC or LC-MS) until completion.

-

Work-up: The reaction is quenched by the addition of water or an aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by standard techniques such as column chromatography or recrystallization, if necessary. The water-soluble phosphonic acid byproducts are effectively removed during the aqueous work-up.[1][11]

Caption: General experimental workflow for amide synthesis using T3P.

Safety and Handling

T3P is considered to have low toxicity and is non-allergenic.[6][7] However, as with all chemical reagents, appropriate safety precautions should be taken. It is typically handled as a solution, which can be corrosive.[12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[14][15]

-

Storage: T3P is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[4][5] Commercial solutions have a shelf life of at least one to two years if stored properly.[7]

-

In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.[14]

Conclusion

The T3P cyclic trimer is a powerful and practical reagent for organic synthesis, particularly for the formation of amide bonds. Its ease of use, mild reaction conditions, and the simple removal of byproducts make it an attractive choice for both small-scale research and large-scale industrial applications.[4][5] While detailed structural and spectroscopic data for the isolated T3P molecule are not widely available, the extensive literature on its applications provides a solid foundation for its effective use in the laboratory. This guide has summarized the key structural features, synthesis, and application protocols to aid researchers in harnessing the full potential of this valuable synthetic tool.

References

- 1. youtube.com [youtube.com]

- 2. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]

- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 8. curiaglobal.com [curiaglobal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 11. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. aksci.com [aksci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. synquestlabs.com [synquestlabs.com]

Propylphosphonic Anhydride (T3P®): A Comprehensive Technical Guide to Safe Handling for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Propylphosphonic anhydride (B1165640), commonly known as T3P®, is a highly efficient and versatile reagent widely utilized in organic synthesis, particularly for amide bond formation, peptide coupling, and dehydrations.[1][2] Its growing popularity in both academic and industrial laboratories, including for large-scale synthesis, necessitates a thorough understanding of its safe handling procedures.[3][4] This guide provides an in-depth overview of the safety precautions, experimental protocols, and emergency procedures required for the safe handling of propylphosphonic anhydride in a research and development setting.

Chemical and Physical Properties

This compound is a cyclic trimer of n-propylphosphonic acid.[3] It is commercially available, often as a 50% solution in various solvents such as ethyl acetate (B1210297), dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF).[3][5] The reagent itself is a colorless to pale yellow, viscous liquid.[6][7] It is sensitive to moisture and reacts with water.[3][6]

Table 1: Physical and Chemical Properties of this compound and its Common Solutions

| Property | Value | Source(s) |

| This compound (Neat) | ||

| Molecular Formula | C₉H₂₁O₆P₃ | [8][9] |

| Molecular Weight | 318.18 g/mol | [8][9] |

| Boiling Point | >190 °C at 1009.5 hPa | [10] |

| Vapor Pressure | 0 Pa at 25 °C (estimated); 0.073 Pa at 100 °C | [10] |

| Solubility | Miscible with dioxane, tetrahydrofuran, dimethylformamide, and other polar aprotic organic solvents.[2][10] | [2][10] |

| 50% Solution in Ethyl Acetate | ||

| Flash Point | -4 °C (closed cup) | [11] |

| Density | ~1.08 g/cm³ at 20 °C | |

| Vapor Pressure | 97 hPa at 20 °C | |

| 50% Solution in Dichloromethane | ||

| Appearance | Colorless to brown liquid | [12] |

| 50% Solution in Acetonitrile | ||

| Flash Point | 5 °C / 41 °F | [13] |

Hazard Identification and Toxicity

This compound is a hazardous chemical that requires careful handling to avoid exposure. It is classified as corrosive and can cause severe skin burns and serious eye damage.[8] The vapor can be harmful if inhaled and may cause respiratory irritation or drowsiness and dizziness.[13][14]

Table 2: Toxicological Data for this compound

| Endpoint | Species | Route | Value | Source(s) |

| Acute Dermal LD50 | Rat (male/female) | Dermal | > 2000 mg/kg bw | [10][15] |

| Acute Oral LD50 | Oral | No data available | [10] | |

| Acute Inhalation | Inhalation | No data available | [10] | |

| Ecotoxicity | ||||

| Fish (Danio rerio) | LC50 (96 h) | > 100 mg/L | [10] | |

| Daphnia magna | EC50 (48 h) | > 100 mg/L | [10] | |

| Algae (Desmodesmus subspicatus) | EC50 (72 h) | > 100 mg/L | [10] | |

| Microorganisms (activated sludge) | IC50 (3 h) | > 1000 mg/L | [10] |

Currently, there are no established occupational exposure limits (OELs) specifically for this compound from major regulatory bodies like OSHA.[10][16] Therefore, it is crucial to handle the substance with engineering controls and personal protective equipment to minimize any potential exposure.

Safe Handling and Storage

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a well-ventilated chemical fume hood.[3][12]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of where the reagent is handled.[12]

Personal Protective Equipment (PPE)

A critical aspect of safely handling T3P is the correct use of personal protective equipment.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[10]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of inhaling vapors, especially in case of a spill or inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[12][13]

References

- 1. CN111635434A - Synthesis method of 1-propylphosphoric cyclic anhydride - Google Patents [patents.google.com]

- 2. 68957-94-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. This compound (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]

- 6. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic this compound (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Process Of Synthesis 1 Propyl Phosphonic Anhydride [quickcompany.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C9H21O6P3 | CID 111923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 1-丙基磷酸酐 溶液 ≥50 wt. % in ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. synquestlabs.com [synquestlabs.com]

- 15. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]

- 16. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 17. chemistry.ucla.edu [chemistry.ucla.edu]

Propylphosphonic Anhydride (CAS 68957-94-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Propylphosphonic anhydride (B1165640), commonly known by its acronym T3P®, is a versatile and efficient reagent in modern organic synthesis. This technical guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols, tailored for professionals in research and drug development.

Core Chemical Properties

Propylphosphonic anhydride (CAS 68957-94-8) is a cyclic trimer of n-propylphosphonic acid.[1][2] It is a reactive organophosphorus compound widely employed as a coupling agent and a water scavenger in a variety of chemical transformations.[3] T3P® is commercially available, typically as a 50% solution in solvents like ethyl acetate (B1210297) or dimethylformamide (DMF).[4][5]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some of these properties have been reported for solutions of T3P®, as the pure substance is a viscous liquid that can be difficult to handle.[3][6]

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁O₆P₃ | [7][8] |

| Molecular Weight | 318.18 g/mol | [5][7] |

| Appearance | Clear, colorless to pale yellow liquid or syrup | [3][9] |

| Boiling Point | 200 °C at 0.3 torr; 280 °C at 0.1 mbar | [3][10] |

| Density | 1.069 g/mL at 25 °C (for 50% solution in EtOAc) | [8] |

| Refractive Index | n20/D 1.418 (for 50% solution in EtOAc) | [8] |

| Solubility | Miscible with dioxane, THF, DMF, and other polar aprotic solvents. | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features | Reference |

| Infrared (IR) | A strong absorption peak is observed around 2140–2144 cm⁻¹ for the corresponding acid azide (B81097) formed in reactions. | [11] |

| Mass Spectrometry (MS) | NIST Number: 236146 | [7] |

| ¹H NMR | (400 MHz, DMSO-d6) δ 9.99 (s, 1H), 7.69-7.53 (m, 3H), 7.42-7.10 (m, 7H), 7.03 (app t, J = 8 Hz, 1H), 5.02 (d, J = 4 Hz, 2H), 4.18 (dq J = 8 Hz, 8 Hz, 1H), 1.28 (d, J = 8 Hz, 3H). | [12] |

| ¹³C NMR | (101 MHz, DMSO-d6) δ 171.61, 155.81, 139.06, 137.03, 128.74, 128.38, 127.84, 127.80, 123.25, 119.14, 65.41, 50.79, 18.07. | [12] |

Mechanism of Action in Amide Bond Formation

T3P® is highly effective in promoting the formation of amide bonds between a carboxylic acid and an amine. The reaction proceeds through the activation of the carboxylic acid. The general mechanism involves the following steps:

-

Deprotonation: A base deprotonates the carboxylic acid to form a carboxylate anion.[13]

-

Activation: The carboxylate anion attacks the electrophilic phosphorus center of T3P®, leading to the formation of a mixed anhydride intermediate.[13]

-

Nucleophilic Attack: The amine then acts as a nucleophile, attacking the activated carbonyl group of the mixed anhydride.[13]

-

Amide Formation and Byproduct Release: This attack results in the formation of the desired amide and the release of water-soluble phosphonic acid byproducts, which can be easily removed during aqueous workup.[4][13]

References

- 1. curiaglobal.com [curiaglobal.com]

- 2. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. This compound (T3P) [commonorganicchemistry.com]

- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 7. This compound | C9H21O6P3 | CID 111923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-丙基磷酸酐 溶液 ≥50 wt. % in ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]

- 9. CAS 68957-94-8: this compound | CymitQuimica [cymitquimica.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. spectrabase.com [spectrabase.com]

- 12. Propylphosphonic Acid Anhydride (Cyclic Trimer) | 68957-94-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 13. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

Spectroscopic Profile of T3P®: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylphosphonic anhydride (B1165640), commonly known as T3P®, is a versatile and widely utilized reagent in modern organic synthesis. Its efficacy as a mild and efficient coupling agent for amide bond formation, a dehydrating agent, and a promoter for various organic transformations has established it as a valuable tool in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][3] A thorough understanding of its structural characteristics, facilitated by spectroscopic analysis, is paramount for its effective and reliable application.

This technical guide provides a comprehensive overview of the spectroscopic data for T3P®, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a core reference for researchers and professionals in drug development and chemical synthesis, enabling a deeper understanding of the reagent's properties and facilitating its appropriate use in experimental design.

Spectroscopic Data of T3P® (Propylphosphonic Anhydride)

The spectroscopic data for T3P®, with the chemical formula C₉H₂₁O₆P₃ and a molecular weight of 318.18 g/mol , are summarized in the following tables.[4][5] T3P® exists as a cyclic trimer, 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For T3P®, ¹H, ¹³C, and ³¹P NMR provide critical information about the propyl chains and the phosphorus-oxygen backbone.

Table 1: ¹H NMR Spectroscopic Data for T3P®

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.0 | Triplet (t) | 9H | -CH₃ |

| ~1.7 | Sextet (sxt) | 6H | -CH₂-CH₃ |

| ~2.0 | Triplet (t) | 6H | P-CH₂- |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for T3P®

| Chemical Shift (δ) ppm | Assignment |

| ~16 | -CH₃ |

| ~17 | -CH₂-CH₃ |

| ~27 (d, ¹JPC) | P-CH₂- |

Note: The P-CH₂ carbon signal is expected to be a doublet due to one-bond coupling with phosphorus.

Table 3: ³¹P NMR Spectroscopic Data for T3P®

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10 to 20 | Singlet | P=O |

Note: The chemical shift of phosphorus in organophosphorus compounds can vary significantly based on its chemical environment. The provided range is an estimation for a phosphonic anhydride.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of T3P® is characterized by strong absorptions corresponding to the P=O and P-O-P bonds.

Table 4: IR Spectroscopic Data for T3P®

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkyl) |

| 1460 | Medium | C-H bend (alkyl) |

| 1250-1300 | Very Strong | P=O stretch |

| 950-1050 | Very Strong | P-O-P stretch (anhydride) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For T3P®, the mass spectrum would show the molecular ion peak and characteristic fragments resulting from the cleavage of the propyl chains and the phosphoxane ring.

Table 5: Mass Spectrometry Data for T3P®

| m/z | Relative Intensity | Assignment |

| 318 | Low | [M]⁺ (Molecular Ion) |

| 290 | High | [M - C₂H₄]⁺ |

| 248 | Very High | [M - C₅H₁₀]⁺ |

| 96 | High | [C₃H₅O₂P]⁺ |

Data obtained from GC-MS analysis.[4]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A solution of T3P® (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve adequate signal averaging.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

³¹P NMR Acquisition: The ³¹P NMR spectrum is acquired with proton decoupling. A chemical shift reference, such as 85% H₃PO₄, is used. The spectral width should be set to encompass the expected chemical shift range for phosphonic anhydrides.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like T3P®, a neat spectrum can be obtained by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like T3P®, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. A dilute solution of T3P® in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.

-

Ionization: Electron Impact (EI) ionization is commonly used, with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic characterization of a chemical reagent like T3P® is illustrated in the following diagram.

Conclusion

The spectroscopic data and protocols presented in this guide offer a foundational understanding of the structural characteristics of the T3P® reagent. Accurate interpretation of NMR, IR, and MS spectra is crucial for verifying the purity and identity of the reagent before its use in synthesis, thereby ensuring the reliability and reproducibility of chemical reactions. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling them to confidently utilize T3P® in their synthetic endeavors.

References

An In-Depth Technical Guide to Carboxylic Acid Activation by T3P® for Amide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of carboxylic acid activation by 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trione (T3P®), a versatile and widely used coupling reagent in organic synthesis, particularly for the formation of amide bonds. This document details the reaction mechanism, provides quantitative data on its efficiency, outlines detailed experimental protocols, and presents visual representations of the key processes.

Core Mechanism of Carboxylic Acid Activation

The activation of carboxylic acids by T3P® is a cornerstone of its utility in amide synthesis. The process is efficient, proceeds under mild conditions, and is characterized by a low propensity for racemization, making it particularly valuable in peptide synthesis and the preparation of chiral molecules.[1][2] The byproducts of the reaction are water-soluble, which greatly simplifies the purification of the desired amide product.[2][3]

The generally accepted mechanism involves a two-step sequence:

-

Formation of a Mixed Phosphonic-Carboxylic Anhydride (B1165640): The reaction is typically carried out in the presence of a base, which deprotonates the carboxylic acid to form a carboxylate anion. This nucleophilic carboxylate then attacks one of the phosphorus atoms of the T3P® cyclic trimer. This leads to the opening of the anhydride ring and the formation of a highly reactive mixed phosphonic-carboxylic anhydride intermediate.

-

Nucleophilic Acyl Substitution: The activated carbonyl group of the mixed anhydride is then susceptible to nucleophilic attack by an amine. The amine nitrogen attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the stable amide bond and the release of propanephosphonic acid byproducts. A second equivalent of base is required to neutralize the protonated amine.[3]

The selection of the base can be crucial for the reaction's success, with common choices including triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), and pyridine (B92270).[4] The use of pyridine as a base has been shown to be particularly effective in suppressing epimerization in reactions involving racemization-prone substrates.[5][6][7]

dot

Caption: Mechanism of T3P®-mediated amide bond formation.

Quantitative Data on T3P®-Mediated Amide Couplings

The combination of T3P® and pyridine has proven to be a robust and scalable method for amide bond formation, providing high yields and low epimerization, even with challenging substrates.[5][6] The following tables summarize quantitative data from key studies, demonstrating the effectiveness of this protocol.

Table 1: Optimization of T3P®-Catalyzed Amide Coupling [1]

| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Epimerization (%) |

| 1 | DIPEA (3.0) | MeCN | 23 | 18 | 75 | 1.8 |

| 2 | 2,6-Lutidine (3.0) | MeCN | 23 | 18 | 89 | 1.2 |

| 3 | Pyridine (3.0) | MeCN | 23 | 18 | 94 | 0.6 |

| 4 | Pyridine (3.0) | EtOAc | 23 | 18 | 96 | 0.5 |

| 5 | Pyridine (3.0) | THF | 23 | 18 | 95 | 0.5 |

| 6 | Pyridine (3.0) | MeCN | 0 | 18 | 93 | <0.5 |

Reaction conditions: Carboxylic acid (1.0 equiv), amine (1.1 equiv), T3P® (1.1 equiv, 50 wt % in EtOAc).

Table 2: Scope of Amines in T3P®-Catalyzed Couplings [1]

| Entry | Amine | Yield (%) | Epimerization (%) |

| 1 | Aniline | 95 | <0.5 |

| 2 | 4-Fluoroaniline | 94 | <0.5 |

| 3 | Benzylamine | 96 | <0.5 |

| 4 | Cyclohexylamine | 92 | <0.5 |

| 5 | Morpholine | 98 | <0.5 |

| 6 | 2-Aminopyridine | 88 | 0.7 |

Reaction conditions: Carboxylic acid (1.0 equiv), amine (1.1 equiv), T3P® (1.1 equiv, 50 wt % in EtOAc), pyridine (3.0 equiv) in EtOAc at 23 °C for 18 h.

Experimental Protocols

The following are detailed methodologies for key experiments involving T3P®-mediated amide bond formation.

General Procedure for T3P®/Pyridine-Mediated Amide Bond Formation[1][5]

Materials:

-

Carboxylic acid

-

Amine

-

T3P® (50 wt % solution in a suitable solvent like ethyl acetate (B1210297) or DMF)

-

Pyridine

-

Anhydrous solvent (e.g., ethyl acetate, acetonitrile, THF)

-

Aqueous HCl (e.g., 1 M)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and stirring apparatus

Procedure:

-